molecular formula C6H9N3O2 B3070860 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 1006451-71-3

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3070860
CAS No.: 1006451-71-3
M. Wt: 155.15 g/mol
InChI Key: RMZXCPOUDMOQNW-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

Other pyrazole derivatives have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Other pyrazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections

Result of Action

The molecular and cellular effects of this compound are currently unknown. Other pyrazole derivatives have been found to have various effects at the molecular and cellular level, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses . The specific effects of this compound would depend on its mode of action and the specific cells and tissues it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of protective groups to ensure the selective introduction of functional groups. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is often necessary to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-amino-1-ethylpyrazole

Uniqueness

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-ethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZXCPOUDMOQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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